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Abstract
Oditrasertib (also known as DNL788 or SAR443820) is a potent, selective, and orally

bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1

(RIPK1). Developed through a collaboration between Denali Therapeutics and Sanofi,

Oditrasertib was investigated as a potential therapeutic for neurodegenerative diseases,

including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS). The rationale for its

development was based on the growing body of evidence implicating RIPK1-mediated

necroptosis and inflammation in the pathophysiology of these conditions. Despite

demonstrating target engagement and a favorable pharmacokinetic profile in early clinical

studies, the development of Oditrasertib was ultimately discontinued due to a lack of efficacy

in Phase 2 trials. This technical guide provides a comprehensive overview of the discovery and

development history of Oditrasertib, detailing its mechanism of action, preclinical and clinical

data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for RIPK1 Inhibition in
Neurodegeneration
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Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of

cellular stress, inflammation, and cell death pathways.[1][2] As a key component of the tumor

necrosis factor (TNF) receptor signaling pathway, RIPK1 functions as a molecular switch,

determining cell fate towards either survival, apoptosis, or a form of programmed necrosis

known as necroptosis.[2] In neurodegenerative diseases such as ALS and MS, overactivation

of RIPK1 is believed to contribute to a vicious cycle of neuroinflammation and neuronal cell

death.[3][4] Inhibition of RIPK1 kinase activity, therefore, emerged as a promising therapeutic

strategy to mitigate these pathological processes.[1][3]

Oditrasertib was designed as a brain-penetrant inhibitor of RIPK1, with the aim of reducing

inflammation and preventing neuronal loss in the central nervous system (CNS).[4]

Discovery and Preclinical Development
From DNL747 to Oditrasertib (DNL788)
The development of Oditrasertib was preceded by an earlier RIPK1 inhibitor from the same

collaboration, DNL747.[5] While DNL747 showed target engagement in early clinical studies,

its development was paused due to dose- and duration-dependent adverse findings in

preclinical chronic toxicity studies in non-human primates.[5] These findings were considered

off-target and molecule-specific, limiting the ability to escalate the dose to achieve higher levels

of target inhibition.[5]

This led to the advancement of Oditrasertib (DNL788), a backup compound with a superior

preclinical therapeutic window and drug properties, allowing for a more rapid path to proof-of-

concept studies in patients.[5][6]

Mechanism of Action
Oditrasertib is a reversible inhibitor of the kinase activity of RIPK1.[7] By binding to RIPK1, it

prevents the autophosphorylation of RIPK1 at Serine 166, a key step in the activation of the

necroptotic pathway.[8][9] This inhibition is intended to block the downstream signaling cascade

that leads to inflammation and necroptotic cell death.
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Oditrasertib demonstrated potent inhibition of RIPK1 in various human cell-based assays.

Cell Type IC50 (nM)

Human Peripheral Blood Mononuclear Cells

(PBMCs)
3.16[7]

iPSC-derived Microglia 1.6[7]

Table 1: In Vitro Potency of Oditrasertib

Preclinical Efficacy Models

While specific quantitative efficacy data for Oditrasertib in animal models of ALS and MS has

not been detailed in publicly available literature, it has been stated that RIPK1 inhibition has

shown to attenuate disease progression in preclinical models of these diseases.[3] Commonly

used preclinical models for these indications are the SOD1G93A transgenic mouse for ALS and

the experimental autoimmune encephalomyelitis (EAE) mouse model for MS.[10][11]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters of Oditrasertib in preclinical species have not been

publicly disclosed. However, the compound was characterized as orally active and brain-

penetrant, which was a key selection criterion for its development for CNS indications.[4]

Clinical Development
Phase 1 Studies in Healthy Volunteers
A first-in-human Phase 1 study of Oditrasertib was conducted in healthy adult participants to

evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (target

engagement).[8]

Pharmacokinetics

Oditrasertib exhibited a favorable pharmacokinetic profile with good oral bioavailability and

brain penetrance.
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Parameter Value

Plasma Half-life (single dose) 5.7 - 8.0 hours[8]

Plasma Half-life (repeated doses) 7.2 - 8.9 hours[8]

CSF-to-unbound plasma concentration ratio 0.8 - 1.3[8]

Table 2: Pharmacokinetic Parameters of

Oditrasertib in Healthy Volunteers

The high CSF-to-unbound plasma concentration ratio indicated excellent brain penetrance.[8]

Pharmacodynamics (Target Engagement)

Target engagement was assessed by measuring the inhibition of phosphorylated RIPK1 at

Serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs). High levels of

pS166-RIPK1 inhibition were achieved, with a maximum median inhibition from baseline

approaching 90% at trough concentrations after multiple dosing, indicating marked target

engagement.[8]

Safety and Tolerability

Oditrasertib was generally well-tolerated in healthy volunteers. The most common adverse

events were dizziness and headache.[8]

Phase 2 Clinical Trials
Amyotrophic Lateral Sclerosis (ALS) - HIMALAYA study

A Phase 2 study, named HIMALAYA, was initiated to evaluate the efficacy and safety of

Oditrasertib in individuals with ALS.[3] However, the trial was discontinued as it failed to meet

its primary endpoint, which was the change in the ALS Functional Rating Scale-Revised

(ALSFRS-R) score.[12]

Multiple Sclerosis (MS) - K2 study

A Phase 2 study, known as the K2 study, was conducted to assess the effect of Oditrasertib
on serum neurofilament light chain (NfL) levels in participants with relapsing and progressive
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forms of MS.[4] NfL is a biomarker of neuro-axonal damage.[13] This trial was also

discontinued as it did not meet its primary and key secondary endpoints, showing no significant

difference in NfL levels between the Oditrasertib and placebo groups.[12][13]

Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and

how its inhibition by Oditrasertib is intended to block the pro-inflammatory and necroptotic

cascades.
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Figure 1: Simplified RIPK1 signaling pathway and the inhibitory action of Oditrasertib.
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Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a RIPK1

inhibitor like Oditrasertib.

Discovery & Lead Optimization Preclinical Evaluation Clinical Candidate Selection

High-Throughput Screening Structure-Activity Relationship Lead Candidate Biochemical & Cellular Assays Animal Models (e.g., EAE, SOD1G93A) Pharmacokinetics & Pharmacodynamics Toxicology Studies IND-enabling Studies

Click to download full resolution via product page

Figure 2: Generalized preclinical development workflow for a RIPK1 inhibitor.

Key Experimental Protocols
While detailed, step-by-step protocols for the specific assays used in the development of

Oditrasertib are proprietary and not publicly available, this section outlines the general

principles and methodologies for the key experiments.

RIPK1 Kinase Activity Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of Oditrasertib on the enzymatic activity of

RIPK1.

Methodology: A common method for assessing kinase activity is through the detection of ATP

consumption or ADP production. Assays like the ADP-Glo™ Kinase Assay are frequently

employed.

Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic

protein), ATP, kinase reaction buffer, and the ADP-Glo™ detection reagents.

Procedure: a. Oditrasertib at various concentrations is pre-incubated with the RIPK1

enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The

reaction is allowed to proceed for a defined period at a controlled temperature. d. The

reaction is stopped, and the amount of ADP produced is quantified using a luminescence-

based detection method.
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Data Analysis: The luminescence signal is inversely proportional to the amount of ADP

produced. The IC50 value, representing the concentration of Oditrasertib required to inhibit

50% of the RIPK1 kinase activity, is calculated from the dose-response curve.

Cellular Target Engagement Assay (pRIPK1 Inhibition)
Objective: To measure the ability of Oditrasertib to inhibit RIPK1 activation within a cellular

context.

Methodology: This is typically assessed by quantifying the level of RIPK1 autophosphorylation

at Serine 166 (pS166-RIPK1) in cells stimulated to induce necroptosis.

Cell Culture: A relevant cell line (e.g., human PBMCs, iPSC-derived microglia, or HT-29

cells) is cultured.

Procedure: a. Cells are pre-treated with various concentrations of Oditrasertib. b.

Necroptosis is induced using a combination of stimuli, such as TNF-alpha, a SMAC mimetic,

and a pan-caspase inhibitor (T/S/Z). c. After a specific incubation period, the cells are lysed.

d. The levels of pS166-RIPK1 and total RIPK1 in the cell lysates are measured using

methods like Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).

Data Analysis: The ratio of pS166-RIPK1 to total RIPK1 is calculated for each concentration

of Oditrasertib. The IC50 value is determined from the dose-response curve of pS166-

RIPK1 inhibition.

Conclusion
The development of Oditrasertib represents a scientifically rigorous effort to translate a

promising therapeutic hypothesis—the inhibition of RIPK1 for the treatment of

neurodegenerative diseases—from preclinical research to clinical investigation. The program

successfully identified a potent, brain-penetrant molecule that demonstrated clear target

engagement in humans. However, the ultimate discontinuation of Oditrasertib due to a lack of

clinical efficacy in both ALS and MS underscores the significant challenges in translating

preclinical promise into tangible patient benefits for these complex and multifactorial diseases.

The data and learnings from the Oditrasertib program, nevertheless, provide valuable insights

for the continued exploration of RIPK1 and other therapeutic targets in neurodegeneration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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